3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Description
The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a synthetic coumarin derivative with a complex structure. Its core consists of a 2H-chromen-2-one scaffold substituted with chlorine atoms at positions 3 and 6, a methyl group at position 4, and a 7-ester linkage to a chiral (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate moiety. This ester functional group and the sulfonamide side chain distinguish it from simpler coumarin derivatives.
Properties
Molecular Formula |
C26H21Cl2NO6S |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H21Cl2NO6S/c1-15-8-10-18(11-9-15)36(32,33)29-21(12-17-6-4-3-5-7-17)25(30)35-23-14-22-19(13-20(23)27)16(2)24(28)26(31)34-22/h3-11,13-14,21,29H,12H2,1-2H3/t21-/m0/s1 |
InChI Key |
BDTRSVYPWRFDQD-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)Cl)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)Cl)C)Cl |
Origin of Product |
United States |
Biological Activity
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a synthetic compound belonging to the chromenone class. Its structural features include dichloro and methyl substitutions, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 492.3 g/mol. The structure features a chromenone core with specific functional groups that are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Research has indicated that compounds similar to 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl derivatives exhibit inhibition against cholinesterases (AChE and BChE) and cyclooxygenase enzymes (COX). For instance, studies have shown that related chromenone derivatives can effectively inhibit AChE with IC50 values ranging from 10.4 μM to 19.2 μM, indicating a moderate inhibitory effect .
Table 1: Inhibitory Activity Against Enzymes
| Compound Name | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Chromenone Derivative A | AChE | 10.4 |
| Chromenone Derivative B | BChE | 13.2 |
| Chromenone Derivative C | COX-2 | Moderate |
The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with enzyme active sites, leading to inhibition . Additionally, the sulfonamide moiety may play a role in modulating enzyme activity through hydrogen bonding interactions.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results demonstrated that certain derivatives possess significant cytotoxic properties, suggesting their potential use in anticancer therapies .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Concentration (μM) | Observed Effect |
|---|---|---|
| MCF-7 | 50 | Significant Cytotoxicity |
| Hek293-T | 100 | Moderate Cytotoxicity |
Case Studies
- In vitro Study on Cholinesterase Inhibition : A study evaluated various chromenone derivatives for their ability to inhibit cholinesterases. The most potent inhibitors were identified as having specific halogen substitutions that enhanced their binding affinity to the enzyme active sites .
- Anticancer Activity Assessment : Another research focused on the anticancer potential of chromenone derivatives, revealing that compounds with specific functional groups exhibited strong cytotoxic effects against MCF-7 cells, indicating their promise as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
Functional Groups: The target compound’s ester linkage contrasts with the amide bonds in . Esters are generally more hydrolytically labile than amides, which may influence metabolic stability .
Stereochemistry: The (2S)-configuration in the target compound may confer enantioselective biological activity, unlike racemic mixtures in .
Synthetic Routes: Amide analogs (e.g., ) are synthesized via Schotten–Baumann reactions between 7-amino-4-methylcoumarin and acyl chlorides. The target compound’s ester linkage may require alternative methods, such as Steglich esterification or coupling of preformed sulfonamide-containing acids .
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~530 vs. 356–470 g/mol in analogs) may affect bioavailability, adhering to Lipinski’s "Rule of Five" only marginally.
- pKa : The sulfonamide group’s predicted pKa (~10.55) aligns with , suggesting similar ionization behavior under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
